An In-depth Technical Guide to 2,2-Dimethylpiperazine Dihydrochloride
An In-depth Technical Guide to 2,2-Dimethylpiperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 128427-07-6
This technical guide provides a comprehensive overview of 2,2-Dimethylpiperazine dihydrochloride, a key building block in medicinal chemistry. This document consolidates essential information on its chemical and physical properties, synthesis, and applications in drug discovery, with a focus on providing practical experimental details and contextual understanding for researchers in the field.
Chemical and Physical Properties
2,2-Dimethylpiperazine dihydrochloride is the hydrochloride salt of the parent compound, 2,2-Dimethylpiperazine. The salt form generally offers enhanced stability and solubility in aqueous media, which is advantageous for various applications in research and development.[1]
Table 1: Physicochemical Properties of 2,2-Dimethylpiperazine and its Dihydrochloride Salt
| Property | 2,2-Dimethylpiperazine (Free Base) | 2,2-Dimethylpiperazine Dihydrochloride |
| CAS Number | 84477-72-5[2] | 128427-07-6 |
| Molecular Formula | C₆H₁₄N₂[2] | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 114.19 g/mol [2] | 187.11 g/mol |
| Appearance | Low melting solid[3] | White to cream-colored powder/needles |
| Solubility | Soluble in water and organic solvents.[3] | Highly soluble in water; poorly soluble in nonpolar organic solvents.[1][4] |
| Purity (Typical) | ≥ 97% (GC)[3] | ≥ 98% |
Synthesis and Experimental Protocols
The synthesis of 2,2-Dimethylpiperazine dihydrochloride is typically achieved in a two-step process: first, the synthesis of the free base, 2,2-Dimethylpiperazine, followed by its conversion to the dihydrochloride salt.
Synthesis of 2,2-Dimethylpiperazine (Free Base)
A common route for the synthesis of 2,2-Dimethylpiperazine involves the reduction of 3,3-dimethylpiperazin-2-one.[5]
Experimental Protocol: Reduction of 3,3-Dimethylpiperazin-2-one
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Reactant: Slowly add a solution of 3,3-dimethylpiperazin-2-one in THF to the LiAlH₄ suspension. The reaction is exothermic and should be controlled with appropriate cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, cautiously quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Work-up: Filter the resulting mixture to remove inorganic salts. The filtrate, containing the product, is then concentrated under reduced pressure.
-
Purification: The crude 2,2-Dimethylpiperazine can be purified by distillation.[5]
Diagram 1: Synthesis of 2,2-Dimethylpiperazine
Caption: Workflow for the synthesis of 2,2-Dimethylpiperazine.
Preparation of 2,2-Dimethylpiperazine Dihydrochloride
The purified free base is then converted to its dihydrochloride salt.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified 2,2-Dimethylpiperazine in a suitable solvent, such as absolute ethanol or isopropanol.[6]
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or introduce a stream of dry hydrogen chloride gas.[6]
-
Precipitation: The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum.
Diagram 2: Dihydrochloride Salt Formation
Caption: Conversion of the free base to the dihydrochloride salt.
Spectral Data
Table 2: Predicted Spectral Data for 2,2-Dimethylpiperazine Dihydrochloride
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the methyl protons (singlet), and the methylene protons of the piperazine ring (multiplets). The N-H protons would likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the quaternary carbon, the methyl carbons, and the methylene carbons of the piperazine ring. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (broad), C-H stretching and bending, and C-N stretching. The presence of the hydrochloride salt may be indicated by broad absorptions in the 2400-3000 cm⁻¹ region.[9] |
| Mass Spectrometry (EI) | The mass spectrum would show the molecular ion peak of the free base (m/z = 114.19) upon loss of HCl, along with characteristic fragmentation patterns of the piperazine ring.[10] |
Applications in Drug Development
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[11] 2,2-Dimethylpiperazine serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting the central nervous system (CNS).[3]
Role as a Synthetic Intermediate
2,2-Dimethylpiperazine is utilized as a building block in the synthesis of various pharmaceuticals, including potential anti-anxiety and antidepressant medications.[3] Its two nitrogen atoms provide sites for further functionalization, allowing for the creation of diverse chemical libraries for drug screening.
Potential Pharmacological Significance
Derivatives of piperazine are known to interact with various receptors in the CNS, including dopamine, serotonin, and adrenergic receptors.[12] N-arylpiperazine derivatives, for instance, have been investigated as potential antipsychotic agents and as modulators of metabotropic glutamate receptor 5 (mGluR5), which is a target for the treatment of schizophrenia.[12][13] The introduction of the 2,2-dimethyl substitution can influence the conformational properties and metabolic stability of the final drug molecule, potentially leading to improved therapeutic profiles.
Diagram 3: Role in Drug Discovery
Caption: General workflow of 2,2-dimethylpiperazine in drug discovery.
Conclusion
2,2-Dimethylpiperazine dihydrochloride is a valuable and versatile chemical intermediate for the synthesis of novel compounds with potential therapeutic applications, especially in the area of central nervous system disorders. Its straightforward synthesis and the favorable properties of the piperazine core make it an attractive starting material for drug discovery and development programs. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
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- 2. scbt.com [scbt.com]
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- 5. WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 12. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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